2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O3 and its molecular weight is 498.558. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Evaluation
The compound is part of a broader category of chemicals that have been synthesized and evaluated for various biological activities. While the exact chemical name provided does not match any specific studies directly, the structure suggests it belongs to families of compounds like pyrimidines and pyridines, which have been extensively researched for their potential biological applications. For instance, derivatives similar to this compound have been synthesized for imaging the translocator protein (18 kDa) with PET, offering a glimpse into their utility in medical diagnostics (Dollé et al., 2008). Additionally, thiazolopyrimidine derivatives have shown antimicrobial activities, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).
Anticancer and Antimicrobial Activities
Research into similar compounds has revealed notable anticancer and antimicrobial properties. For example, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant and neurotoxicity effects, suggesting their potential in neurological treatments (Shaquiquzzaman et al., 2012). Furthermore, novel thiazolopyrimidine linked rhodanine derivatives have been prepared and shown to possess significant antibacterial potency against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Kerru et al., 2019).
Radioligand Development for PET Imaging
The development of radioligands for PET imaging is another application area for compounds within this chemical family. Studies like the one by Dollé et al. (2008) focus on the radiosynthesis of [18F]PBR111, a selective radioligand, demonstrating the compound's utility in in vivo imaging and potentially aiding in the diagnosis of neurodegenerative disorders (Dollé et al., 2008).
Src Kinase Inhibition and Anticancer Effects
Compounds structurally related to the one have been investigated for their Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have shown inhibitory activities against Src kinase, a critical enzyme involved in the signaling pathways of cancer cells, presenting a potential pathway for cancer treatment (Fallah-Tafti et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3/c1-37-26-10-6-5-9-24(26)31-27(35)19-34-28(21-11-13-22(30)14-12-21)32-25-18-33(16-15-23(25)29(34)36)17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNTZQPTUMATKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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